![molecular formula C13H16ClF3N2O B11828843 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride CAS No. 1204829-05-9](/img/structure/B11828843.png)
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are used in the treatment of various neurological conditions, heart diseases, and cancer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the hydroamination of alkyne functions by amide moieties, leading to the formation of benzazepinones . This process can be catalyzed by metals such as palladium or gold . Another approach involves the reductive Heck conditions to furnish benzazepinones and benzazepines in moderate to high yields . Amidation approaches can also be employed to obtain both saturated and unsaturated benzazepinones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and methoxymethylene Meldrum’s acid for substitution reactions . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or gold .
Major Products Formed
The major products formed from these reactions include substituted benzazepinones, pyrroles, and other heterocyclic compounds .
Applications De Recherche Scientifique
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzazepinones: Structurally similar compounds with diverse pharmacological activities.
Dibenzazepinones: Analogous compounds found in pharmaceutically relevant organic molecules.
Azepines: Seven-membered heterocyclic compounds with significant biological properties.
Uniqueness
1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its trifluoroethanone moiety, which enhances its pharmacokinetic properties and binding affinity to molecular targets .
Propriétés
Numéro CAS |
1204829-05-9 |
|---|---|
Formule moléculaire |
C13H16ClF3N2O |
Poids moléculaire |
308.73 g/mol |
Nom IUPAC |
1-[7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(19)18-5-3-10-2-1-9(8-17)7-11(10)4-6-18;/h1-2,7H,3-6,8,17H2;1H |
Clé InChI |
VWQBQZUOZPPHQN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC2=C1C=CC(=C2)CN)C(=O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrate;trihydrochloride](/img/structure/B11828763.png)
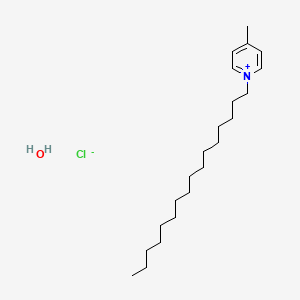
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)

![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
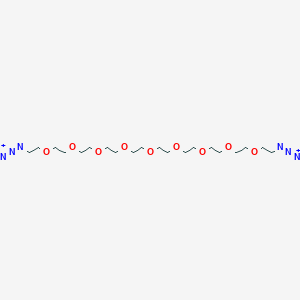
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
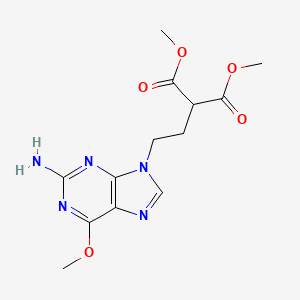
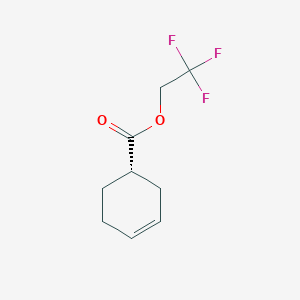

![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
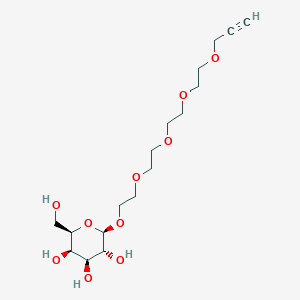
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)

